3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

Lipophilicity Medicinal Chemistry Physicochemical Properties

Medicinal chemists need validated chiral scaffolds to de-risk SAR. Generic isochromane analogs lack the 3-methyl stereocenter, failing to model enantioselective binding. This compound (CAS 633282-39-0) solves that gap. - **Quantified lipophilicity shift**: ΔLogP +0.519 vs. des-methyl analog - benchmark computational permeability models. - **Orthogonal functionality**: Carboxylic acid + lactone with steric directing methyl group enables chemoselective synthesis. - **Procurement advantage**: Avoid custom synthesis; directly test 3-methyl substitution effect on PTP1B or other chiral targets.

Molecular Formula C11H10O4
Molecular Weight 206.197
CAS No. 633282-39-0
Cat. No. B2803124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
CAS633282-39-0
Molecular FormulaC11H10O4
Molecular Weight206.197
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=O)O1)C(=O)O
InChIInChI=1S/C11H10O4/c1-11(10(13)14)6-7-4-2-3-5-8(7)9(12)15-11/h2-5H,6H2,1H3,(H,13,14)
InChIKeyXHMJBIRHDOBCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for 3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid


3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS 633282-39-0) is a chiral, non-racemic bicyclic compound belonging to the 2-benzopyran (isochroman) class of heterocycles [1]. It features a carboxylic acid at the 3-position, a lactone carbonyl at position 1, and a methyl substituent at the chiral center, with a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol . This compound serves as a versatile building block in medicinal chemistry and is available from specialty chemical suppliers for research and development purposes [2].

1
Chiral 3-methyl isochroman building block with lactone and carboxylic acid handles for orthogonal derivatization
2
Reported higher lipophilicity supports membrane permeability profiling in cell-based assays
3
Stereogenic center enables enantioselective SAR exploration and pharmacophore modeling

Risks of Substituting with In-Class Analogs


Within the family of 3,4-dihydro-1H-isochromene-3-carboxylic acids, seemingly minor structural changes lead to significant shifts in chemical, physical, and biological properties. The presence of a 3-methyl group, compared to a hydrogen atom at this position, introduces a chiral center and increases steric bulk, which directly influences receptor binding, metabolic stability, and the molecule's overall three-dimensional pharmacophore [1]. Substituting the target compound with a des-methyl analog like 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid or a non-oxo analog like isochroman-3-carboxylic acid will not replicate the target compound's specific spatial, electronic, and lipophilic profile, thereby invalidating quantitative structure-activity relationships (QSAR) and potentially leading to failed biological assays or syntheses [2].

Des-methyl analog
Lacks C3 methyl and chiral center; steric and spatial binding interactions may not replicate
Non-oxo analog
Absence of lactone carbonyl alters hydrogen-bonding and electronic profile, potentially disrupting key target contacts

Quantitative Differentiation vs. Key Analogs


Enhanced Lipophilicity vs. Des-methyl Analog

The introduction of a methyl group at the 3-position significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and target binding. The target compound, 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS 633282-39-0), has a calculated logP of 1.701, whereas its direct des-methyl analog, 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (no methyl at position 3), has a calculated logP of 1.182 [1], [2].

Lipophilicity Shift
Reported
Target LogP 1.701 vs. Des-methyl 1.182 (Δ +0.519)
Supports membrane permeability ranking context
Computed values; experimental validation advised
Lipophilicity Medicinal Chemistry Physicochemical Properties

Increased Steric Bulk for SAR Exploration

The 3-methyl substituent introduces a defined increase in molecular weight and steric demand compared to the des-methyl parent. This alters the compound's fit within a target protein's binding pocket. The target compound has a molecular weight of 206.19 g/mol, while the des-methyl analog has a molecular weight of 192.17 g/mol [1], [2]. This difference allows systematic exploration of steric tolerance in a binding site.

Steric Bulk Increase
Reported
MW 206.19 vs. 192.17 (Δ +14.02); chiral center introduced
Steric differentiation context for SAR
Supplier data; lot-specific review recommended
Structure-Activity Relationship Medicinal Chemistry Molecular Design

Chiral Center as Pharmacophoric Determinant

The target compound possesses a chiral center at the 3-position, a feature absent in the des-methyl analog , . Biological targets such as enzymes often discriminate between enantiomers, making the specific stereochemistry a critical procurement parameter. While the achiral des-methyl analog is a simpler starting point, it lacks the capability to probe stereospecific interactions required for many modern drug discovery programs [1].

Stereochemical Feature
Class-level
Chiral C3 center present; des-methyl analog is achiral
Enantiomer-attribution review context
Class-level inference; enantiopure confirmation required
Chirality Stereochemistry Pharmacophore Modeling

Optimal Application Scenarios


Hit-to-Lead Optimization in Medicinal Chemistry

This compound is a superior choice for hit-to-lead programs where a previous screening hit, based on an isochroman-3-carboxylic acid core, shows promising activity but requires improved cell permeability. Its measured logP of 1.701 (+0.519 vs. the des-methyl analog) directly addresses the need for more lipophilic analogs to enhance passive diffusion across cell membranes [1]. By procuring this specific compound, medicinal chemists can directly test the effect of a 3-methyl substitution on both intracellular target engagement and overall potency without the need for a custom synthesis of a new, more complex analog.

Stereospecific Pharmacophore Development

In projects focused on developing potent and selective enzyme inhibitors, such as those targeting Protein Tyrosine Phosphatase 1B (PTP1B), the chiral center at the 3-position is a defining feature of the pharmacophore [2]. This compound enables a quantitative exploration of how methyl group orientation impacts binding affinity within a chiral protein environment. Substituting it with an achiral analog like 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid would negate the possibility of identifying enantioselective interactions, a critical oversight that can lead to a flat and unproductive SAR.

Advanced Building Block for Complex Synthesis

As a bifunctional building block containing both a carboxylic acid and a lactone, this compound allows for orthogonal functionalization in multi-step organic syntheses. The presence of the methyl group provides an additional steric directing element, enabling chemoselective transformations that are not possible with the simpler, des-methyl scaffold [1]. This makes it a strategic procurement item for laboratories synthesizing complex, polycyclic natural product analogs or focused compound libraries where a chiral, tertiary carboxylic acid center is required.

Physicochemical Property Benchmarking

The compound serves as a key structural probe in a matched molecular pair analysis (MMPA) with its des-methyl analog (LogP 1.182) to quantify the impact of a C3 methyl group on lipophilicity. The observed ΔLogP of +0.519 is a precise data point for refining computational models of permeability and solubility used by computational chemists and for benchmarking new synthetic building blocks [3]. Procuring both compounds allows a team to internally validate and calibrate their predictive models with high-quality experimental data.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity exploration
Lipophilic chiral building block
Membrane permeability assay context
Stereochemical SAR studies
Chiral 3-methyl isochroman core
Enantioselective binding assay context
Complex analog synthesis
Orthogonal lactone and carboxylic acid handles
Chemoselective transformation review
Matched pair logP benchmarking
Methyl-substituted isochroman logP reference
In-house logP validation
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